4-Bromo-2,6-difluoro-3-nitrobenzoic acid

Description

Chemical Identity and Structural Features

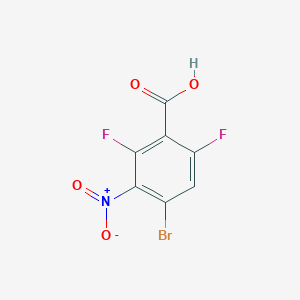

This compound possesses the molecular formula C₇H₂BrF₂NO₄ with a molecular weight of 282.00 grams per mole. The compound is registered under the Chemical Abstracts Service number 1541923-72-1 and carries the International Union of Pure and Applied Chemistry name of this compound. The structural architecture features a benzene ring bearing four distinct substituents: a carboxylic acid group, two fluorine atoms positioned at the 2,6-positions, a bromine atom at the 4-position, and a nitro group at the 3-position.

The molecular geometry can be represented through the Simplified Molecular Input Line Entry System notation as O=C(O)C1=C(F)C=C(Br)C(N+[O-])=C1F. The International Chemical Identifier key JTVBVJIHQVTGOP-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and computational applications. The canonical Simplified Molecular Input Line Entry System representation [O-]N+C1C(Br)=CC(F)=C(C(O)=O)C=1F offers an alternative structural encoding that facilitates computational modeling and database queries.

The compound exhibits significant electron withdrawal characteristics due to the combined effects of the nitro, fluoro, and bromo substituents. The nitro group, positioned ortho to the carboxylic acid functionality, creates substantial electronic deactivation of the aromatic ring system. The two fluorine atoms, placed symmetrically at the 2,6-positions relative to the carboxylic acid, further enhance the electron-deficient nature of the molecule. The bromine substituent at the 4-position contributes both steric bulk and additional electron-withdrawing effects, though to a lesser extent than the nitro and fluoro groups.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₂BrF₂NO₄ | |

| Molecular Weight | 282.00 g/mol | |

| Chemical Abstracts Service Number | 1541923-72-1 | |

| International Chemical Identifier Key | JTVBVJIHQVTGOP-UHFFFAOYSA-N | |

| Simplified Molecular Input Line Entry System | O=C(O)C1=C(F)C=C(Br)C(N+[O-])=C1F | |

| Storage Temperature | Room Temperature | |

| Purity | 95% |

Historical Context in Halogenated Nitrobenzoic Acid Research

The development of halogenated nitrobenzoic acid chemistry traces its origins to the foundational work in aromatic nitration established in the nineteenth century. Mitscherlich's pioneering nitration of benzene with fuming nitric acid in 1834 marked the beginning of systematic aromatic nitration studies. The subsequent introduction of mixed acid nitration methods by Mansfield through patent documentation established the framework for modern nitration protocols that would later be applied to halogenated benzoic acid derivatives.

The evolution of nitration methodology has been particularly significant for compounds like this compound, which require precise control of substitution patterns. Historical investigations by Orton in 1902 introduced the use of nitric acid in acetic anhydride for aromatic nitration, while Pictet and Khotinsky's isolation of acetyl nitrate from dinitrogen pentoxide solutions in acetic anhydride demonstrated alternative nitrating approaches. These methodological advances laid the groundwork for the synthesis of complex halogenated nitrobenzoic acids with specific substitution patterns.

Research into halogenated nitrobenzoic acids has expanded significantly with the recognition of their utility in pharmaceutical synthesis. The compound 2,6-difluoro-3-nitrobenzoic acid, a structural analog lacking the bromine substituent, has been identified as a crucial building block in the synthesis of vemurafenib, a kinase inhibitor used in melanoma treatment. This application demonstrates the pharmaceutical relevance of fluorinated nitrobenzoic acid derivatives and highlights the importance of precise halogen positioning in drug development.

The field of halogen bonding has provided additional context for understanding the behavior of compounds like this compound. Research has demonstrated that halogen bonds can influence crystal packing, molecular recognition, and supramolecular assembly formation. The presence of bromine in the 4-position creates opportunities for halogen bonding interactions, while the fluorine substituents can participate in different types of non-covalent interactions. Studies have shown that halogen bonding can be particularly significant in molecular salts and cocrystals containing chloronitrobenzoic acid derivatives, suggesting similar behavior may be expected for the bromo-difluoro analog.

Contemporary research has also focused on the development of novel nitrating reagents and methods that enable selective introduction of nitro groups into halogenated aromatic systems. The work on nitrogen-nitro type reagents has demonstrated that copper-mediated approaches can provide enhanced selectivity for aromatic nitration, particularly in the presence of multiple halogen substituents. These advances in nitration methodology have practical implications for the synthesis of compounds like this compound, where maintaining the integrity of existing halogen substituents during nitro group introduction is crucial.

The broader context of halogenated aromatic compound research has been influenced by environmental considerations and the need for effective degradation pathways. Studies on halogenated aniline-metabolizing bacteria have revealed the existence of microorganisms capable of degrading complex halogenated aromatic compounds, including those with multiple substituents similar to this compound. This research provides insights into the environmental fate and biodegradation potential of such compounds, which is increasingly important for sustainable chemical development.

Properties

IUPAC Name |

4-bromo-2,6-difluoro-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF2NO4/c8-2-1-3(9)4(7(12)13)5(10)6(2)11(14)15/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVBVJIHQVTGOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)[N+](=O)[O-])F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2,6-Difluorobenzoic Acid

The initial step involves selective bromination of 2,6-difluorobenzoic acid. Due to the activating effect of the carboxylic acid group and the directing influence of fluorine atoms, electrophilic bromination typically occurs at the para-position relative to the carboxyl group, favoring the formation of 4-bromo-2,6-difluorobenzoic acid.

- Reagents: Bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or under radical conditions with N-bromosuccinimide (NBS).

- Temperature: Controlled at 0–25°C to prevent polybromination.

- Solvent: Acetic acid or carbon tetrachloride (CCl₄).

Note: Recrystallization and purification steps are employed to isolate pure 4-bromo-2,6-difluorobenzoic acid with high selectivity.

Nitration to Introduce the Nitro Group

Subsequent nitration involves electrophilic aromatic substitution with a nitrating mixture, typically concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

- Temperature: Maintained below 50°C to avoid over-nitration.

- Regioselectivity: The nitro group preferentially attaches to the position ortho or para to existing substituents, with the para position relative to the carboxyl group being favored.

Outcome: Formation of 4-bromo-2,6-difluoro-3-nitrobenzoic acid.

Hydrolysis and Oxidation

In some synthetic routes, starting from aromatic nitriles or related intermediates, hydrolysis under basic conditions (e.g., sodium hydroxide, NaOH) at elevated temperatures (around 95°C) converts nitrile groups into carboxylic acids, yielding the target compound.

- Reagents: Sodium hydroxide solution.

- Process: Reflux with water, followed by acidification with hydrochloric acid (HCl) to precipitate the acid.

- Reported yields for this hydrolysis step are approximately 76%, with high purity (>97%) of the final product.

Alternative Synthesis via Multi-step Pathways

From Aromatic Nitriles

A notable route involves nitration of precursor nitrile compounds, such as 2,6-difluoro-4-nitrobenzonitrile, followed by hydrolysis to produce the benzoic acid derivative.

Use of Fluorination Reagents

Advanced methods employ trifluoromethylation reagents (e.g., trifluoromethyl iodide, CF₃I) to introduce fluorine atoms onto aromatic rings, followed by bromination and nitration, as detailed in patent CN103058820A. These methods allow precise control over fluorine placement and functionalization.

Industrial-Scale Methods

In large-scale production, automated processes optimize reaction conditions for high yield and purity. Recrystallization, solvent extraction, and chromatography are employed for purification. The process emphasizes safety, cost-efficiency, and environmental considerations, especially when handling strong acids and halogenating agents.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Main Steps | Typical Yield | Notes |

|---|---|---|---|---|---|

| A | 2,6-Difluorobenzoic acid | Br₂, FeBr₃ | Bromination | >90% | Selective para-bromination |

| B | Brominated intermediate | HNO₃/H₂SO₄ | Nitration | 85–90% | Regioselective nitration |

| C | Nitrile precursor | NaOH | Hydrolysis | 76% | Produces target acid |

| D | Aromatic nitrile | CF₃I, halogenating agents | Fluorination + bromination | Variable | Advanced fluorination techniques |

Research Findings and Notes

Reaction Selectivity: Fluorine atoms influence electrophilic substitution, directing reactions to specific positions, which necessitates controlled reaction conditions to obtain regioselectivity.

Purification: Recrystallization from suitable solvents such as ethanol or acetic acid is essential for obtaining high-purity compounds suitable for research or industrial applications.

Safety Considerations: Handling strong acids, halogenating agents, and fluorinating reagents requires strict safety protocols, including proper ventilation and protective equipment.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-difluoro-3-nitrobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the functional groups.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-Bromo-2,6-difluoro-3-aminobenzoic acid .

Scientific Research Applications

Pharmaceutical Synthesis

4-Bromo-2,6-difluoro-3-nitrobenzoic acid serves as a key intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of:

- B-Raf Kinase Inhibitors : This compound is integral to synthesizing inhibitors like vemurafenib, which have therapeutic applications in treating melanoma by inducing apoptosis in cancer cells .

- Fluoroquinolone Antibiotics : The compound is also utilized in synthesizing fluoroquinolone antibacterial agents, which are effective against a range of bacterial infections .

Organic Synthesis

In organic chemistry, this compound acts as a reagent for various synthetic transformations:

- Functionalization Reactions : The presence of the nitro group allows for further functionalization through nucleophilic substitution reactions, enabling the creation of more complex molecular architectures .

- Synthesis of Heterocycles : It can be used to prepare heterocyclic compounds that exhibit biological activity, expanding the library of potential drug candidates .

Case Study 1: Synthesis of B-Raf Inhibitors

A study demonstrated the synthesis of a series of B-Raf inhibitors using this compound as a starting material. The process involved multiple steps including nitration and fluorination reactions that highlighted the compound's versatility as an intermediate. The resulting inhibitors showed promising activity against melanoma cell lines.

Case Study 2: Development of Antibacterial Agents

Research focused on synthesizing fluoroquinolone derivatives from this compound revealed its effectiveness in producing compounds with enhanced antibacterial properties. These derivatives were tested against various bacterial strains and exhibited significant inhibitory effects.

Comparison Table of Applications

| Application Type | Specific Use | Outcome/Benefit |

|---|---|---|

| Pharmaceutical Synthesis | B-Raf kinase inhibitors | Effective treatment for melanoma |

| Pharmaceutical Synthesis | Fluoroquinolone antibiotics | Broad-spectrum antibacterial activity |

| Organic Synthesis | Functionalization reactions | Creation of complex molecules |

| Organic Synthesis | Heterocycle synthesis | Development of novel drug candidates |

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-difluoro-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, while the bromine and fluorine atoms contribute to its reactivity and binding affinity with various substrates. These interactions can lead to the modulation of biological pathways and the formation of reactive intermediates .

Comparison with Similar Compounds

4-Bromobenzoic Acid (CAS: 586-76-5)

- Molecular Formula : C₇H₅BrO₂

- Molecular Weight : 201.02 g/mol

- Key Differences :

2,6-Difluoro-3-nitrobenzoic Acid (CAS: 83141-10-0)

- Molecular Formula: C₇H₃F₂NO₄

- Molecular Weight : 219.10 g/mol

- Key Differences: Replaces bromine with hydrogen at the 4-position. Reduced steric hindrance and altered electronic effects due to the absence of bromine.

- Reactivity : The nitro group facilitates reduction to amines, but the lack of bromine limits its utility in cross-coupling reactions compared to the target compound .

4-Bromo-2,6-dichlorophenol

- Molecular Formula : C₆H₃BrCl₂O

- Molecular Weight : 250.35 g/mol

- Key Differences: Substitutes carboxylic acid with a phenol group. Replaces fluorine with chlorine at the 2- and 6-positions. Lower acidity (phenol pKa ~9.5 vs. benzoic acid pKa ~2.8) due to the weaker acidic hydroxyl group .

- Applications : Used in environmental monitoring (e.g., detected in soil samples), unlike the target compound’s synthetic focus .

4-Bromo-2,6-difluorophenol (CAS: 104197-13-9)

4-Bromo-2,3-difluorophenylboronic Acid

- Molecular Formula : C₆H₄BBrF₂O₂

- Molecular Weight : 236.80 g/mol

- Key Differences: Boronic acid functional group instead of carboxylic acid. Fluorine at 2- and 3-positions (vs. 2- and 6- in the target compound).

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group | Acidity (pKa) | Primary Applications |

|---|---|---|---|---|---|---|

| 4-Bromo-2,6-difluoro-3-nitrobenzoic acid | C₇H₂BrF₂NO₄ | 282.00 | Br (4), F (2,6), NO₂ (3) | Carboxylic acid | ~1.5–2.0* | Pharmaceutical intermediates |

| 4-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | Br (4) | Carboxylic acid | ~2.8 | General organic synthesis |

| 2,6-Difluoro-3-nitrobenzoic acid | C₇H₃F₂NO₄ | 219.10 | F (2,6), NO₂ (3) | Carboxylic acid | ~1.8–2.2* | Agrochemical precursors |

| 4-Bromo-2,6-dichlorophenol | C₆H₃BrCl₂O | 250.35 | Br (4), Cl (2,6) | Phenol | ~9.5 | Environmental contaminants |

| 4-Bromo-2,6-difluorophenol | C₆H₃BrF₂O | 224.99 | Br (4), F (2,6) | Phenol | ~8.5–9.0* | Methoxy derivative synthesis |

| 4-Bromo-2,3-difluorophenylboronic acid | C₆H₄BBrF₂O₂ | 236.80 | Br (4), F (2,3) | Boronic acid | N/A | Cross-coupling reactions |

*Estimated based on substituent effects.

Research Findings and Implications

- Electronic Effects : The nitro group in the target compound significantly lowers the pKa of the carboxylic acid (~1.5–2.0), enhancing its reactivity in esterification or amidation reactions compared to 4-bromobenzoic acid .

- Synthetic Utility : The bromine atom enables participation in halogen-exchange reactions (e.g., Ullmann coupling), while fluorine improves metabolic stability in drug candidates—features absent in simpler analogues like 2,6-difluoro-3-nitrobenzoic acid .

Biological Activity

4-Bromo-2,6-difluoro-3-nitrobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other proliferative diseases. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzoic acid core substituted with bromine and fluorine atoms, which are known to influence the compound's reactivity and biological activity. The presence of the nitro group further enhances its potential as a pharmacological agent.

The biological activities associated with this compound include:

- Inhibition of Kinases : The compound has been identified as a selective inhibitor of MEK enzymes, which play a crucial role in cell proliferation and survival pathways. This inhibition is particularly relevant for treating cancers characterized by aberrant MAPK signaling pathways .

- Anti-inflammatory Effects : Compounds similar to this compound have shown promise in reducing inflammation, making them potential candidates for treating conditions like psoriasis and restenosis .

Table 1: Biological Activity Summary

| Activity Type | IC50 Value (μM) | Reference |

|---|---|---|

| MEK Inhibition | <10 | |

| Anti-proliferative (MCF-7) | 5.68 | |

| Anti-invasion (HT29) | 1.2 | |

| Thymidylate Synthase Inhibition | Poorer than non-fluorinated analogs |

Structure-Activity Relationship (SAR)

The substitution pattern on the benzoic acid core significantly affects the biological activity of related compounds. For instance, the introduction of fluorine atoms at specific positions can enhance anti-cancer properties while maintaining selectivity towards certain kinases.

Case Studies

- Cancer Cell Lines : A study investigating the anti-proliferative effects of various benzoic acid derivatives found that this compound exhibited significant activity against MCF-7 breast cancer cells with an IC50 value of 5.68 μM .

- MEK Inhibition : Research on related compounds indicated that those with bromine and fluorine substitutions effectively inhibited MEK enzymes, suggesting that similar mechanisms could be expected from this compound .

Q & A

Basic: What are the key physicochemical properties of 4-bromo-2,6-difluoro-3-nitrobenzoic acid, and how are they experimentally determined?

Answer:

The compound (CAS 83141-10-0) has a molecular formula C₇H₃F₂NO₄Br and molecular weight 285.01 g/mol . Key properties include:

- Melting point : 92–96°C (determined via differential scanning calorimetry or capillary methods) .

- Density : 1.7±0.1 g/cm³ (measured using pycnometry) .

- Boiling point : 335.5±42.0°C at 760 mmHg (estimated via computational methods) .

- Purity : Commercial samples often exceed >95% purity, validated by HPLC or GC analysis .

Methodology : Characterization typically involves NMR (¹H/¹³C, 19F), mass spectrometry (LC-MS), and elemental analysis. X-ray crystallography (e.g., SHELX programs) resolves structural ambiguities, though no crystal data for this specific compound is reported in the evidence .

Basic: What synthetic routes are available for this compound, and how can reaction yields be optimized?

Answer:

A common route involves sequential halogenation and nitration of benzoic acid derivatives. For example:

Methyl ester formation : 4-Bromo-2,6-difluorobenzoic acid is treated with trimethylsilyldiazomethane in methanol and acetic acid, yielding the methyl ester with 47% efficiency .

Nitration : Introduce the nitro group at position 3 using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C).

Optimization strategies :

- Use anhydrous conditions to minimize hydrolysis.

- Employ catalysts like FeCl₃ for regioselective nitration.

- Monitor reaction progress via TLC or in-situ IR spectroscopy .

Advanced: How does the electronic effect of substituents influence the regioselectivity of nitration in 4-bromo-2,6-difluorobenzoic acid derivatives?

Answer:

The meta-directing nitro group and ortho/para-directing halogens compete during nitration. Computational studies (e.g., DFT calculations) predict electron-deficient aromatic rings favor nitration at positions activated by inductive effects. For 4-bromo-2,6-difluorobenzoic acid:

- Fluorine (strong -I effect) deactivates the ring, directing nitration to the less hindered position (C3).

- Bromine (+M effect) weakly activates adjacent positions but is outweighed by fluorine’s electron-withdrawing nature.

Experimental validation : Use isotopic labeling (¹⁵NO₂) or competitive reactions with analogous substrates to map reactivity .

Advanced: How can researchers resolve discrepancies in reported synthesis yields or purity levels for this compound?

Answer:

Discrepancies may arise from:

- Reagent quality : Use high-purity starting materials (e.g., >97% 4-bromo-2,6-difluorobenzoic acid) to avoid side reactions .

- Workup protocols : Optimize purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).

- Analytical calibration : Cross-validate HPLC/GC results with certified reference standards .

Case example : The low yield (47%) in methyl ester synthesis could be improved by substituting trimethylsilyldiazomethane with DCC/DMAP coupling agents.

Advanced: What computational tools are suitable for predicting the reactivity or spectroscopic signatures of this compound?

Answer:

- Spectroscopic prediction : Gaussian or ORCA software for simulating NMR/IR spectra. Compare with experimental data (e.g., 19F NMR chemical shifts ~ -110 ppm for ortho-fluorine) .

- Reactivity modeling : Use Molecular Electrostatic Potential (MEP) maps to identify electrophilic attack sites.

- Docking studies : If targeting biological activity (e.g., enzyme modulation), employ AutoDock Vina to assess binding affinity to proteins like dopamine receptors .

Basic: What are the best practices for storing and handling this compound to ensure stability?

Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 0–4°C to prevent hydrolysis or thermal decomposition.

- Handling : Use gloveboxes for moisture-sensitive reactions. Avoid prolonged exposure to light (UV degradation).

- Safety : Wear PPE (nitrile gloves, goggles) due to potential irritancy. Refer to MSDS for spill protocols .

Advanced: How can researchers leverage derivatives of this compound in drug discovery or materials science?

Answer:

- Pharmaceutical applications : Modify the carboxylic acid group to amides or esters for improved bioavailability. Test derivatives as kinase inhibitors or antimicrobial agents using in vitro assays (e.g., MIC against E. coli) .

- Materials science : Incorporate into metal-organic frameworks (MOFs) via coordination with Cu²⁺ or Zn²⁺. Characterize using XRD and BET surface area analysis .

Basic: What analytical techniques are critical for confirming the absence of regioisomeric impurities in synthesized batches?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.